molecular formula C12H9ClN4 B14329083 1,2,4-Triazolo(4,3-b)pyridazine, 7-(3-chlorophenyl)-3-methyl- CAS No. 100078-94-2

1,2,4-Triazolo(4,3-b)pyridazine, 7-(3-chlorophenyl)-3-methyl-

Cat. No.: B14329083
CAS No.: 100078-94-2
M. Wt: 244.68 g/mol
InChI Key: ZCLPOWLXFQLABZ-UHFFFAOYSA-N
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Description

1,2,4-Triazolo(4,3-b)pyridazine, 7-(3-chlorophenyl)-3-methyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of 1,2,4-Triazolo(4,3-b)pyridazine derivatives allows for diverse chemical modifications, making it a versatile scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo(4,3-b)pyridazine, 7-(3-chlorophenyl)-3-methyl- typically involves the reaction of substituted acetophenones with glyoxylic acid in acetic acid, followed by treatment with hydrazine to afford the desired pyridazinones . The reaction conditions often require refluxing in ethanol with a catalytic amount of piperidine for several hours to achieve optimal yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo(4,3-b)pyridazine, 7-(3-chlorophenyl)-3-methyl- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,2,4-Triazolo(4,3-b)pyridazine, 7-(3-chlorophenyl)-3-methyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo(4,3-b)pyridazine, 7-(3-chlorophenyl)-3-methyl- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its antiproliferative effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo(4,3-b)pyrazine: Similar structure but different biological activity.

    1,2,4-Triazolo(3,4-b)thiadiazine: Known for its anticancer properties.

    3,6-Diaryl-1,2,4-triazolo(4,3-b)pyridazines: Exhibits antitubulin activity.

Uniqueness

1,2,4-Triazolo(4,3-b)pyridazine, 7-(3-chlorophenyl)-3-methyl- is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit multiple kinases simultaneously makes it a promising candidate for overcoming drug resistance in cancer therapy .

Properties

CAS No.

100078-94-2

Molecular Formula

C12H9ClN4

Molecular Weight

244.68 g/mol

IUPAC Name

7-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C12H9ClN4/c1-8-15-16-12-6-10(7-14-17(8)12)9-3-2-4-11(13)5-9/h2-7H,1H3

InChI Key

ZCLPOWLXFQLABZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=CC(=C2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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